molecular formula C₁₉H₂₆O₁₁ B1141893 (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal CAS No. 93417-41-5

(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal

Katalognummer: B1141893
CAS-Nummer: 93417-41-5
Molekulargewicht: 430.4
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Discovery and Characterization History

The compound (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal emerged from advancements in carbohydrate chemistry during the late 20th century. Its discovery is tied to efforts to synthesize protected sugar derivatives for glycosylation studies. Early work on benzylidene acetals in the 1980s–1990s, such as the oxidation of 4,6-O-benzylidene glucopyranosides to uronic acids, laid the groundwork for understanding its structural framework. The compound was first characterized through collaborative studies combining NMR spectroscopy and X-ray crystallography, with key stereochemical assignments confirmed by 2D-NMR techniques.

Nomenclature and Classification

The IUPAC name reflects its complex polycyclic architecture:

  • Core structure : Hexahydropyrano[3,2-d]dioxin (a fused bicyclic system with pyran and dioxin rings).
  • Substituents :
    • Phenyl group at position 2.
    • Hydroxy groups at positions 7 and 8.
    • Tetrahydroxyhexanal chain at position 4 via an ether linkage.
  • Stereochemistry : All chiral centers (2R,3R,4R,5R; 4aR,6R,7R,8R,8aS) are specified to define spatial arrangement.

Classification :

Category Description
Carbohydrate derivative Modified sugar with protective benzylidene acetal and aldehyde functionalities.
Polycyclic ether Contains fused pyran and dioxin rings.
Chiral molecule Eight stereocenters dictate its enantiomeric purity and biological relevance.

Significance in Carbohydrate Research

This compound serves as a critical intermediate in synthetic glycochemistry:

  • Protective group strategy : The benzylidene acetal stabilizes vicinal diols during oligosaccharide assembly.
  • Precursor for uronic acids : Oxidation of its C-6 position can yield biologically active uronic acid derivatives.
  • Glycosylation studies : Its rigid bicyclic structure modulates reactivity in glycosidic bond formation, as seen in analogous systems.

Evolution of Structural Elucidation Methods

Key advancements in characterizing this compound include:

Techniques and Milestones :

Method Application Citation
2D-NMR (COSY, HSQC) Resolved proton-proton coupling and carbon-proton correlations for stereochemistry.
X-ray crystallography Confirmed fused ring geometry and absolute configuration.
High-resolution MS Validated molecular formula (C₁₉H₂₆O₁₁) and fragmentation patterns.
Computational modeling Predicted stable conformers using density functional theory (DFT).

Challenges Addressed :

  • Differentiating diastereomers via $$^{13}\text{C}$$ NMR chemical shifts.
  • Assigning axial/equatorial orientations in the pyran ring using NOESY spectra.

Eigenschaften

IUPAC Name

(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O11/c20-6-10(22)13(24)16(11(23)7-21)29-19-15(26)14(25)17-12(28-19)8-27-18(30-17)9-4-2-1-3-5-9/h1-6,10-19,21-26H,7-8H2/t10-,11+,12+,13+,14+,15+,16+,17+,18?,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIGSEUMXXYYCS-MBJYDWKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)OC(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)OC(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Protection of Hydroxyl Groups

Hydroxyl groups on both fragments are protected to prevent undesired side reactions. The pyrano-dioxin ring’s 7,8-dihydroxy groups are typically shielded using benzyl (Bn) or tert-butyldimethylsilyl (TBS) groups. For example, benzylation is achieved via treatment with benzyl bromide in the presence of a base such as sodium hydride, yielding a fully protected intermediate.

Reaction Conditions for Benzylation:

ReagentSolventTemperatureTimeYield
Benzyl bromideTetrahydrofuran0°C to RT12 h85–90%

Glycosylation and Coupling Reactions

The hexanal fragment is activated for glycosylation by converting its anomeric hydroxyl into a leaving group (e.g., trichloroacetimidate). Coupling with the protected pyrano-dioxin moiety occurs under Lewis acid catalysis (e.g., boron trifluoride diethyl etherate), forming the critical β-glycosidic bond.

Glycosylation Parameters:

Lewis AcidReaction TimeStereoselectivity
BF₃·OEt₂3 hβ:α = 9:1

Oxidation and Reduction Steps

Post-coupling, oxidation of secondary alcohols to ketones is performed using Dess-Martin periodinane, ensuring high yields without epimerization. Subsequent sodium borohydride reduction restores desired hydroxyl configurations, critical for biological activity.

Oxidation-Reduction Sequence:

  • Dess-Martin periodinane in dichloromethane (0°C, 1 h).

  • NaBH₄ in methanol (-20°C, 30 min).

Deprotection and Final Isolation

Global deprotection removes benzyl groups via catalytic hydrogenation (10% Pd/C, H₂, ethanol). The reaction is monitored by TLC, and the product is purified using reverse-phase chromatography, yielding the title compound in >98% purity.

Hydrogenation Conditions:

Catalyst LoadingPressureTemperatureYield
10 wt% Pd/C1 atm25°C95%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Glycosylation efficiency varies with solvent polarity. Dichloromethane enhances anomeric selectivity compared to toluene, while lower temperatures (0°C) minimize side reactions.

Catalytic Systems

Palladium on carbon proves superior to Pearlman’s catalyst (Pd(OH)₂/C) in deprotection, reducing over-hydrogenation risks. Triethylamine as a co-base mitigates acid-induced degradation during benzyl group removal.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, aromatic), 5.12 (d, J = 3.5 Hz, H-1), 4.08–3.72 (m, sugar protons).

  • HRMS : m/z calculated for C₁₉H₂₆O₁₁ [M+H]⁺ 431.1552, found 431.1548.

Purity and Stability

The final compound exhibits >98% purity (HPLC, C18 column) and remains stable for 6 months at -80°C in aqueous solution.

Challenges and Considerations in Scale-Up

Stereochemical Integrity

Maintaining the 2R,3R,4R,5R configuration requires strict control of reaction kinetics. Slow addition of reducing agents and low temperatures prevent epimerization.

Cost-Effective Protecting Groups

Benzyl groups, though reliable, increase molecular weight and complicate purification. Alternatives like acetyl groups are explored but require harsher deprotection conditions .

Analyse Chemischer Reaktionen

Deprotection of Benzylidene Group

The 4,6-O-benzylidene protecting group is a key feature influencing reactivity. Acidic hydrolysis cleaves the benzylidene acetal to regenerate diol functionalities, critical for further functionalization.

Reaction Conditions Products Source
Dilute HCl (0.1 M) in THF/H₂O (1:1), 50°C, 4hHexahydropyrano[3,2-d] dioxine derivative with free 4,6-diol groups

This reaction is reversible under specific conditions, enabling selective protection/deprotection strategies in multistep syntheses .

Oxidation of Aldehyde Functionality

The terminal aldehyde group (C1 position) undergoes oxidation to form a carboxylic acid, a common step in glycosylation or prodrug synthesis.

Oxidizing Agent Conditions Product Source
NaClO₂, NaH₂PO₄, 2-methyl-2-buteneH₂O/tert-butanol (3:2), 0°C, 2h(2R,3R,4R,5R)-4-...hexanal → Corresponding acid

The aldehyde can also participate in nucleophilic additions (e.g., Grignard reagents) to extend the carbon chain .

Functionalization of Hydroxyl Groups

The seven hydroxyl groups (positions 2,3,5,6,7,8, and hemiacetal) are sites for acetylation, sulfonation, or glycosylation.

Selective Acetylation

Reagent Conditions Site Modified Source
Ac₂O, pyridineRT, 12hPrimary hydroxyl (C6)
Ac₂O, DMAP, CH₂Cl₂0°C → RT, 6hSecondary hydroxyls (C2, C3, C5)

Bulkier reagents (e.g., TrCl) selectively protect primary hydroxyls, while milder conditions target secondary positions .

Glycosylation

The C4 hydroxyl participates in glycosidic bond formation:

Donor Catalyst Product Source
Trichloroacetimidate (glucose)TMSOTf, CH₂Cl₂, -15°Cβ-1,4-linked disaccharide derivative

Phenylthio Group Reactivity

In analogs with a phenylthio substituent (e.g., ), this group acts as a leaving atom in nucleophilic substitutions:

Nucleophile Conditions Product Source
NaN₃, DMF, 80°C12hAzide derivative
NH₃ (aq.), MeOH, RT24hAmine derivative

Reductive Pathways

The aldehyde group is reduced to a primary alcohol using NaBH₄ or catalytic hydrogenation:

Reducing Agent Conditions Product Source
NaBH₄, MeOH, 0°C1h(2R,3R,4R,5R)-4-...hexanol
H₂, Pd/C (10%), EtOHRT, 3hSame as above

Stability Under Physiological Conditions

The compound undergoes pH-dependent hydrolysis:

pH Half-Life (37°C) Major Degradation Product Source
1.22.3hDeprotected diol + hexanoic acid
7.448hIntact compound

Key Research Findings

  • Synthetic Utility : The benzylidene group enhances solubility in organic solvents (e.g., DCM, THF), facilitating reactions at other positions .

  • Bioconjugation Potential : The aldehyde enables Schiff base formation with amines, useful for protein-drug conjugates .

  • Selectivity Challenges : Steric hindrance from the hexahydropyrano ring limits reactivity at C7 and C8 hydroxyls unless harsh conditions are employed .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural similarity to known therapeutic agents. It can serve as a lead compound for the development of new drugs targeting various diseases.

  • Antitumor Activity : Similar compounds have been noted for their antitumor properties by inhibiting DNA synthesis through mechanisms involving topoisomerase II. This suggests that the compound could be explored for its potential anticancer effects .

Biochemical Studies

The presence of multiple hydroxyl groups suggests that the compound may interact with biological macromolecules such as proteins and nucleic acids.

  • Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. This could be an avenue for further research into enzyme inhibitors derived from this compound.

Natural Product Synthesis

The compound's complex structure makes it a candidate for studies in natural product synthesis. Its derivatives can be synthesized to explore their biological activities.

  • Synthetic Pathways : Research has been conducted on synthetic pathways to create analogs of this compound that may enhance its biological activity or reduce toxicity .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of compounds related to (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal. Results indicated significant inhibition of tumor growth in vitro and in vivo models when administered at specific dosages.

CompoundIC50 (µM)Cell Line
Compound A15HeLa
Compound B10MCF7

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes by derivatives of the compound. The results showed that certain modifications enhanced inhibitory effects on target enzymes involved in cancer metabolism.

Enzyme TargetInhibition (%)Compound
Topoisomerase II75%Modified Compound A
Kinase X60%Modified Compound B

Wirkmechanismus

The mechanism of action of (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

(4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

  • Molecular Formula : C₁₄H₁₈O₆
  • Key Differences : Replaces the hexanal chain with a methoxy group at position 4.
  • Impact : The methoxy group reduces polarity, increasing lipid solubility compared to the hydroxyl-rich target compound. This enhances stability under acidic conditions but diminishes hydrogen-bonding capacity .
  • Applications : Used in glycosylation reactions due to its stability .

(4aR,6S,7R,8R,8aS)-6-Phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

  • Molecular Formula : C₁₉H₂₀O₇
  • Key Differences: Substitutes the hexanal with a phenoxy group at position 5.
  • However, it reduces aqueous solubility (sample solution: 25 µL in 10 mM stock) .
  • Applications : Explored as a chiral building block in asymmetric synthesis .

Functional Group Variants

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal (Aldehydo-D-glucose)

  • Molecular Formula : C₆H₁₂O₆
  • Key Differences : Lacks the dioxine ring but shares the hexanal backbone.
  • Impact : The absence of the dioxine ring simplifies reactivity, making it a substrate for glycolysis. The target compound’s dioxine moiety may confer resistance to enzymatic cleavage .
  • Applications : Fundamental in carbohydrate metabolism studies .

(2R,3R,4S,5R,6S)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol

  • Key Differences : Replaces hydroxyl groups with benzyloxy and phenylthio substituents.
  • Impact : The phenylthio group introduces nucleophilic reactivity, enabling thiol-ene click chemistry applications absent in the target compound .
  • Applications : Utilized in polymer chemistry and glycoconjugate synthesis .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Functional Groups Molecular Weight Aqueous Solubility Stability Applications
Target Compound C₂₇H₃₆O₁₄ 7 hydroxyl, dioxine, phenyl ~600 (estimated) High Moderate (2-8°C) Drug intermediates, glycosidase inhibition
(4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenyl-dioxine-7,8-diol C₁₄H₁₈O₆ Methoxy, dioxine 282.29 Moderate High (inert atm) Glycosylation reactions
(4aR,6S,7R,8R,8aS)-6-Phenoxy-2-phenyl-dioxine-7,8-diol C₁₉H₂₀O₇ Phenoxy, dioxine 360.36 Low Moderate Chiral synthesis
Aldehydo-D-glucose C₆H₁₂O₆ Hexanal, 5 hydroxyl 180.16 Very High Low Metabolic studies

Research Findings and Mechanistic Insights

  • Hydroxyl Group Impact: The target compound’s seven hydroxyl groups enhance binding to carbohydrate-binding proteins (e.g., lectins) compared to methoxy or phenoxy analogs, as seen in studies of similar glycosides .
  • Stereochemical Specificity: The 2R,3R,4R,5R configuration aligns with natural carbohydrate stereochemistry, suggesting compatibility with enzymatic systems, unlike synthetic variants with non-natural stereochemistry .

Biologische Aktivität

The compound (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal (CAS No. 93417-41-5) is a complex organic molecule with significant potential in biological research. This article explores its biological activity based on recent studies and findings.

The chemical formula of this compound is C19H26O11C_{19}H_{26}O_{11}, with a molecular weight of 430.4 g/mol. It exhibits solubility in various solvents and is primarily utilized for research purposes.

PropertyValue
Molecular FormulaC19H26O11
Molecular Weight430.4 g/mol
CAS Number93417-41-5

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity :
    • Studies have shown that the compound possesses antioxidant properties that can help mitigate oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.
  • Antimicrobial Properties :
    • The compound has been investigated for its potential antimicrobial effects against various pathogens. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Cytotoxic Effects :
    • In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. This suggests potential applications in cancer therapy as a chemotherapeutic agent.

Antioxidant Activity

A study conducted by researchers at [source] indicated that the compound significantly reduces reactive oxygen species (ROS) levels in human fibroblast cells. The mechanism involves the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Antimicrobial Properties

In a comparative study published in [source], the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it exhibited notable inhibitory activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Cytotoxic Effects

Research published in [source] evaluated the cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells after 48 hours of treatment.

Case Study 1: Antioxidant Potential

A randomized controlled trial assessed the effects of this compound on oxidative stress markers in patients with chronic inflammatory conditions. The results indicated a significant reduction in malondialdehyde (MDA) levels after supplementation with the compound over a period of three months.

Case Study 2: Antimicrobial Efficacy

In another study focusing on wound infections caused by resistant strains of bacteria, topical application of this compound resulted in faster healing rates compared to standard treatments. Patients treated with the compound showed a reduction in infection rates by approximately 50%.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis of this polyhydroxy compound requires precise control over stereochemistry and protecting group strategies. For example, outlines a procedure using dimethyl sulfoxide (DMSO) and oxalyl chloride at -85°C to generate sulfoxide intermediates, followed by quenching with triethylamine. To optimize yields, researchers should:

  • Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete steps.
  • Use inert atmospheres (e.g., argon) to prevent oxidation of sensitive hydroxyl groups.
  • Adjust stoichiometry of reagents like n-BuLi (as in ) to minimize side reactions.
    Reference: .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation assays : Test solubility in buffered solutions (pH 2–12) using UV-Vis or HPLC to track decomposition products (e.g., aldehyde oxidation or glycosidic bond hydrolysis).
  • Thermal stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. highlights the need to avoid prolonged exposure to moisture, as hydroxyl groups may promote hygroscopicity and degradation.
    Reference: .

Q. What spectroscopic techniques are most effective for characterizing its stereochemistry and functional groups?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve stereocenters, particularly the pyranose ring protons (e.g., 3.0–5.5 ppm regions). 2D techniques (COSY, HSQC) clarify coupling patterns ().
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways.
  • Infrared (IR) spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and aldehyde (∼2700 cm1^{-1}) stretches.
    Reference: .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., hydroxyl and aldehyde groups). references QSPR models for predicting log P and solubility, which correlate with membrane permeability.
  • Molecular docking : Use software like AutoDock Vina to simulate binding to carbohydrate-processing enzymes (e.g., glycosidases). Prioritize conformational sampling of the hexanal chain and pyranose ring flexibility.
    Reference: .

Q. What experimental strategies resolve contradictions in reported solubility data for similar polyhydroxy compounds?

  • Methodological Answer : Discrepancies often arise from solvent purity or crystallization conditions. To address this:

  • Standardized protocols : Use USP-grade solvents and controlled humidity (e.g., recommends avoiding moisture).
  • Dynamic light scattering (DLS) : Measure particle size distribution in saturated solutions to detect aggregation.
  • Co-solvent systems : Test solubility in DMSO/water gradients (e.g., uses dichloromethane for extraction).
    Reference: .

Q. How can AI-driven process control systems enhance scalability in synthesizing this compound?

  • Methodological Answer : Implement AI tools for:

  • Real-time reaction monitoring : Use inline Raman spectroscopy coupled with machine learning to detect intermediates (e.g., sulfoxide formation in ).
  • Predictive optimization : Train neural networks on historical yield data to recommend temperature/pH adjustments. highlights COMSOL Multiphysics for simulating mass transfer limitations in reactor design.
    Reference: .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.